molecular formula C15H10N4O B14080290 Bis(1H-benzimidazol-6-yl)methanone CAS No. 102342-74-5

Bis(1H-benzimidazol-6-yl)methanone

Cat. No.: B14080290
CAS No.: 102342-74-5
M. Wt: 262.27 g/mol
InChI Key: NLAUDUSZZPEUAU-UHFFFAOYSA-N
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Description

Bis(1H-benzimidazol-6-yl)methanone, referred to in literature as BIPM [(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone], is a bis-benzimidazole derivative synthesized via a multi-step process. The synthesis begins with the reaction of carbon disulfide and 3,4-diaminobenzophenone in methanol under alkaline conditions (KOH) to yield (2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone. A second component, 2-(chloromethyl)-1H-benzimidazole, is prepared by condensing chloroacetic acid and o-phenylenediamine in 4 M hydrochloric acid. The final step involves coupling these intermediates in methanol to form BIPM, as detailed in Scheme 4 of Kumar et al. (2023) .

Properties

CAS No.

102342-74-5

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

bis(3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C15H10N4O/c20-15(9-1-3-11-13(5-9)18-7-16-11)10-2-4-12-14(6-10)19-8-17-12/h1-8H,(H,16,18)(H,17,19)

InChI Key

NLAUDUSZZPEUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)N=CN4)NC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Benzimidazole Derivatives

Before delving into the specific preparation methods for bis(1H-benzimidazol-6-yl)methanone, it is essential to understand the general synthetic approaches for benzimidazole derivatives, as these form the foundation for more complex structures.

Classical Benzimidazole Synthesis

The classical approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under harsh dehydrating conditions. This method typically employs acids such as hydrochloric acid, p-toluenesulfonic acid, boric acid, or polyphosphoric acid as dehydrating agents.

Another widely used approach involves the condensation of o-phenylenediamine with aldehydes in the presence of various oxidizing agents. These oxidizing agents may include benzoquinone, copper(II) acetate, indium perfluorooctanesulfonates, mercuric oxide, nitrobenzene, lead tetra-acetate, iodine, or even atmospheric oxygen.

Bis-benzimidazole Synthesis

For bis-benzimidazole derivatives, several synthetic strategies have been reported in the literature. One common approach involves using bifunctional carboxylic acids or aldehydes to connect two benzimidazole units. Alternative methods include the coupling of pre-formed benzimidazole units through appropriate linking groups.

The synthesis of symmetric and asymmetric bis-benzimidazoles has been described by Matthews et al., as mentioned in search result. Their general method involved appropriate precursors to form the bis-benzimidazole scaffold, which could then be further modified to incorporate various functional groups.

Specific Preparation Methods for this compound

Oxidation of Bis(1H-benzimidazol-2-yl)methane

One of the primary methods for synthesizing this compound involves the oxidation of bis(1H-benzimidazol-2-yl)methane. This approach utilizes various oxidizing agents to convert the methylene bridge to a carbonyl group.

Oxidation using Manganese Dioxide

The oxidation can be performed using manganese dioxide (MnO₂) as an oxidizing agent. This process typically requires careful control of reaction conditions, including temperature, solvent composition, and concentration of the oxidizing agent to achieve high yields.

Procedure:

  • Bis(1H-benzimidazol-2-yl)methane is dissolved in dichloromethane.
  • Activated manganese dioxide (85% purity, <5 micron) is added to the solution in a ratio of approximately 10:1 (MnO₂:substrate).
  • The reaction mixture is stirred at 40-65°C for 1-2 hours, monitored by TLC.
  • After complete conversion, the reaction mixture is cooled to room temperature, filtered through Celite, and the filtrate is concentrated under vacuum.
  • The resulting solid is purified by column chromatography or recrystallization to obtain this compound.

The yield from this method typically ranges from 50-85%, depending on the specific reaction conditions employed.

Oxidation using Ruthenium Catalysts

Another effective method for the oxidation involves using ruthenium-based catalysts in conjunction with hydrogen peroxide. This approach offers a more environmentally friendly alternative to manganese dioxide oxidation.

Procedure:

  • Bis(1H-benzimidazol-2-yl)methane is added to a reactor along with a catalytic amount of ruthenium complex, such as [Ru(bpbp)(pydic)] (where bpbp = 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine and pydic = pyridine-2,6-dicarboxylate).
  • The reactor is heated to 50°C under vigorous stirring.
  • Hydrogen peroxide (30%) is slowly added dropwise over a period of 30 minutes.
  • The mixture is stirred for approximately 5 hours.
  • After filtering, the solution is evaporated under reduced pressure at 50°C.
  • The product is obtained after recrystallization, typically from dilute sulfuric acid solution.

This method has been reported to yield up to 70% of the desired product.

Condensation of Functionalized Benzimidazole Precursors

An alternative approach to synthesizing this compound involves the condensation of appropriately functionalized benzimidazole precursors.

Condensation using Sodium Metabisulfite

In this method, 4-piperazinyl-phenylenediamine derivatives are condensed with appropriate aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in ethanol.

Procedure:

  • 4-Piperazinyl-phenylenediamine derivatives (1 equivalent) and aldehydes containing carbonyl functionality (1.2 equivalents) are mixed in ethanol.
  • Sodium metabisulfite is added as an oxidizing agent.
  • The reaction mixture is stirred at an appropriate temperature for the required time.
  • The resulting bis-benzimidazole derivative is isolated and purified.

This method has been reported to yield 62-72% of bis-benzimidazole derivatives.

Synthesis via 3,4-Diaminobenzophenone

Another synthetic route to this compound involves using 3,4-diaminobenzophenone as a key intermediate.

Procedure:

  • In the first step, (2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone is prepared in methanol in the presence of KOH by reaction of carbon disulfide with 3,4-diaminobenzophenone.
  • Then, 2-(chloromethyl)-1H-benzo[d]imidazole is prepared by condensing chloroacetic acid and o-phenylenediamine in 4 M hydrochloric acid.
  • Finally, these intermediates are coupled to form the desired bis-benzimidazole derivative.

Comparison of Preparation Methods

Table 1 provides a comparison of the different preparation methods for this compound based on yield, reaction conditions, and other relevant parameters.

Table 1: Comparison of Preparation Methods for this compound

Method Oxidizing Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Oxidation of Bis(1H-benzimidazol-2-yl)methane MnO₂ Dichloromethane 40 2 85
Oxidation of Bis(1H-benzimidazol-2-yl)methane [Ru(bpbp)(pydic)] + H₂O₂ Water 50 5.5 70
Oxidation of Bis(1H-benzimidazol-2-yl)methane MnO₂ Methanol/Dichloromethane Room temperature 24 51
Oxidation of Bis(1H-benzimidazol-2-yl)methane MnO₂ Ethyl acetate 65 1 60-76
Condensation with Na₂S₂O₅ Na₂S₂O₅ Ethanol Room temperature Variable 62-72

Purification and Characterization

Purification Techniques

The purification of this compound typically involves one or more of the following techniques:

  • Column Chromatography : Silica gel column chromatography using appropriate solvent systems such as dichloromethane/methanol gradients (98:2 to 95:5) is commonly employed.

  • Recrystallization : The crude product can be recrystallized from dilute sulfuric acid solution, methanol, or ethanol to obtain the pure compound.

  • Filtration and Washing : After synthesis, the product is often filtered, washed with appropriate solvents, and dried under vacuum.

Characterization Data

The characterization of this compound is typically performed using various spectroscopic and analytical techniques. Table 2 summarizes the typical characterization data for this compound.

Table 2: Characterization Data for this compound

Technique Observed Data Reference
NMR Spectroscopy ¹H NMR and ¹³C NMR spectra confirm the presence of functional groups typical of benzimidazole derivatives
IR Spectroscopy Characteristic absorption bands for C=O, C=N, and N-H stretching frequencies
Mass Spectrometry Molecular ion peak at m/z 263 [M+H]⁺
Elemental Analysis Consistent with the molecular formula
UV-visible Spectroscopy Absorption maxima typical for benzimidazole derivatives

Physical and Chemical Properties

Physical Properties

This compound typically appears as a solid at room temperature, with specific physical properties as outlined in Table 3.

Table 3: Physical Properties of this compound

Property Value Reference
Physical State Solid
Molecular Weight 262.27 g/mol
Solubility Soluble in DMSO, DMF; Partially soluble in methanol, ethanol; Insoluble in water
Melting Point High melting point characteristic of benzimidazole derivatives

Chemical Properties

The chemical properties of this compound are influenced by both the benzimidazole rings and the carbonyl group connecting them. Key chemical properties include:

  • Reactivity of the Carbonyl Group : The carbonyl group can undergo various reactions typical of ketones, including reduction, nucleophilic addition, and condensation reactions.

  • Acid-Base Behavior : The NH groups in the benzimidazole rings exhibit acidic character, allowing for deprotonation under basic conditions and subsequent reactions.

  • Coordination Capability : The molecule can function as a ligand, coordinating with metal ions through the nitrogen atoms of the benzimidazole rings and potentially through the oxygen of the carbonyl group.

  • DNA and Protein Interactions : The compound can bind to DNA and proteins, which contributes to its biological activities. This binding may involve intercalation or groove binding with DNA.

Applications and Significance

This compound has several significant applications, reflecting its importance in various scientific fields:

  • Medicinal Chemistry : The compound exhibits potential antimicrobial and anticancer properties, making it relevant for pharmaceutical research and development.

  • Coordination Chemistry : As a ligand, it can form complexes with various metal ions, which may have catalytic or biological activities.

  • Material Science : Benzimidazole derivatives, including this compound, have applications in the development of functional materials due to their structural and electronic properties.

  • Analytical Chemistry : The compound can be utilized in the development of analytical methods and sensors due to its specific molecular recognition properties.

Chemical Reactions Analysis

Types of Reactions: Bis(1H-benzimidazol-6-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of bis(1H-benzimidazol-6-yl)methanone involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes and interference with cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis-benzimidazole derivatives share structural motifs but differ in substituents, aromaticity, and functional groups, leading to variations in properties. Below is a systematic comparison:

Structural Analogs

Compound Name Structural Features Molecular Weight Key Differences vs. BIPM Reference
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole rings (N-rich) instead of benzimidazoles; oxime group ~250 g/mol* Higher thermal stability (288.7°C decomposition) due to H-bonding
Di(1H-imidazol-1-yl)methanone Imidazole rings (smaller, less aromatic) 162.15 g/mol Simpler structure; reduced π-conjugation
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Tetrazole rings with hydrazone linker ~252 g/mol* Lower decomposition temperature (247.6°C)
(Pyrrolidinyl)(tetrahydro-benzimidazolyl)methanone HCl Tetrahydro-benzimidazole (saturated ring); pyrrolidine substituent; hydrochloride salt N/A Reduced aromaticity; enhanced solubility via HCl salt

Electronic and Thermal Properties

  • BIPM: No direct thermal data reported, but its Pd complexes suggest stability under biological conditions .
  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by extensive H-bonding .
  • TADF Emitters (e.g., Px2BP): Bis(phenoxazine-phenyl)methanone derivatives exhibit green thermally activated delayed fluorescence (TADF) due to aromatic ketone acceptors, unlike BIPM, which lacks such electronic applications .

Solubility and Stability

  • (Pyrrolidinyl)(tetrahydro-benzimidazolyl)methanone HCl: Hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical applications .

Biological Activity

Bis(1H-benzimidazol-6-yl)methanone, a compound derived from benzimidazole, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings.

Chemical Structure

The chemical structure of this compound features two benzimidazole units linked by a methanone group. This configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

This data suggests that the compound is particularly effective against Candida albicans, which is notable given the rising resistance to conventional antifungal agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

The mechanism involves:

  • Generation of ROS : this compound increases intracellular levels of ROS.
  • DNA Damage : The ROS leads to DNA strand breaks, activating cellular stress responses.
  • Cell Cycle Arrest : This damage triggers pathways that halt the cell cycle, particularly at the G2/M checkpoint.

Table 2: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)25.4
MCF7 (Breast)18.7
A431 (Skin)22.5

These findings highlight the compound's potential as a therapeutic agent against various cancers, particularly due to its selectivity towards cancer cells over normal cells .

Case Studies

Several case studies have documented the successful application of this compound in experimental models:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.

Q & A

Q. What are the standard synthetic routes for Bis(1H-benzimidazol-6-yl)methanone?

The synthesis typically involves multi-step reactions. For example, Kumar et al. ( ) describe a method using (2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone prepared via carbon disulfide and 3,4-diaminobenzophenone in methanol with KOH, followed by condensation with chloroacetic acid. Another approach ( ) involves oxidizing intermediates with K₂Cr₂O₇ in glacial acetic acid, monitored by thin-layer chromatography (TLC). Recrystallization and neutralization with ammonia are critical purification steps.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography (using SHELX programs for refinement and structure solution) .
  • NMR spectroscopy (¹H/¹³C for functional group confirmation).
  • Mass spectrometry (to verify molecular weight).
  • FTIR (to identify carbonyl and benzimidazole vibrations).

Q. What are common applications in material science?

this compound derivatives are used as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). For example, phenoxazinylphenyl-methanone derivatives ( ) exhibit green TADF properties, while Pd-catalyzed complexes ( ) act as assistant dopants to enhance external quantum efficiency.

Q. Which purification techniques are effective for this compound?

  • Recrystallization (e.g., using glacial acetic acid or ethanol) .
  • Column chromatography (silica gel with ethyl acetate/hexane eluents).
  • Sublimation (for high-purity applications in OLED materials) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Aluminum chloride (AlCl₃) in Friedel-Crafts acylation ( ) or palladium catalysts for cross-coupling ( ).
  • Solvent optimization : Methanol or ionic liquids () for enhanced reactivity.
  • Statistical design of experiments (DoE) to evaluate temperature, stoichiometry, and reaction time.

Q. What computational methods predict electronic properties for OLED applications?

  • Density functional theory (DFT) : Calculates HOMO-LUMO gaps and charge-transfer dynamics.
  • Time-dependent DFT (TD-DFT) : Models excited-state properties for TADF behavior ( ).
  • Molecular dynamics simulations : Assess stability in thin-film OLED architectures.

Q. How are unexpected byproducts analyzed during synthesis?

  • Liquid chromatography-mass spectrometry (LC-MS) identifies side products.
  • X-ray diffraction (XRD) resolves crystallographic ambiguities (e.g., 's unexpected hexan-1-one derivative).
  • Mechanistic studies : Isotopic labeling or kinetic profiling to trace reaction pathways.

Q. How is biological activity evaluated for benzimidazole-methanone derivatives?

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria.
  • Cytotoxicity testing : MTT assay on cancer cell lines.
  • Molecular docking : Simulates interactions with target proteins (e.g., tubulin or kinases).

Q. What strategies address data discrepancies in reaction mechanisms?

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • In situ spectroscopy (e.g., Raman or IR) monitors intermediate formation.
  • Comparative studies with structurally analogous compounds (e.g., bis(fluorophenyl)methanones in ).

Q. How does this compound function in hyperfluorescence OLEDs?

As an assistant dopant , it transfers energy to emitters via Förster resonance energy transfer (FRET). highlights its role in synthesizing Pd-complexed dopants (e.g., BPAcCz), where electron-deficient methanone groups stabilize charge-transfer states. Performance is validated via electroluminescence spectra and external quantum efficiency (EQE) measurements.

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